1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a carbohydrazide group
Preparation Methods
The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl group at the 5-position.
Piperidine Ring Formation: The pyridine derivative is then reacted with a suitable reagent to form the piperidine ring.
Introduction of the Carbohydrazide Group:
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide can be compared with similar compounds such as:
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-ol: This compound has a hydroxyl group instead of a carbohydrazide group, leading to different chemical properties and applications.
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c13-12(14,15)9-1-2-10(17-7-9)19-5-3-8(4-6-19)11(20)18-16/h1-2,7-8H,3-6,16H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQMITUFKUMXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.